Ethyl 2-(1-ureidocyclohexyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(1-ureidocyclohexyl)acetate is likely an organic compound, given its composition . It’s probably a derivative of ethyl acetate, which is a colorless liquid with a characteristic sweet smell .

Synthesis Analysis

While specific synthesis methods for this compound are not available, ethyl acetate, a related compound, is typically produced via the esterification of ethanol and acetic acid . This reaction is catalyzed by concentrated sulphuric acid .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Lossen Rearrangement and Urea Synthesis : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement process for synthesizing ureas from carboxylic acids, demonstrating good yields without racemization under milder conditions. This method is environmentally friendly and cost-effective (Thalluri et al., 2014).

Analytical and Environmental Applications

- Water Analysis : Ethyl acetate-assisted ionic liquid dispersive liquid–liquid microextraction method is developed for determining tetracyclines in water samples using high-performance liquid chromatography. This demonstrates ethyl acetate's role in enhancing extraction efficiencies (Du et al., 2014).

- Biotechnological Production : Ethyl acetate is an environmentally friendly solvent with potential in biotechnological production. Yeasts like Pichia anomala and Kluyveromyces marxianus can convert sugar into ethyl acetate with high yield, offering a sustainable alternative to petrochemical processes (Löser et al., 2014).

Pharmaceutical and Medicinal Chemistry

- Synthesis of Pharmaceutical Compounds : Ethyl acetate is used in the synthesis of biaryl compounds like ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, showing potential in the discovery of new nonsteroidal anti-inflammatory drugs (Costa et al., 2012).

Bioenergy and Biofuels

- Biodiesel Production : Ethyl acetate is utilized in the lipase-catalyzed preparation of biodiesel from crude oils like jatropha, karanj, and sunflower, demonstrating high yields and efficient conversion processes (Modi et al., 2007).

Industrial and Synthetic Chemistry

- Ethyl Acetate Production in Yeasts : The enzyme responsible for ethyl acetate production in yeasts has been identified, facilitating the development of biobased ethyl acetate production and improved brewing strains (Kruis et al., 2017).

- Reactive Distillation Process : Ethyl acetate synthesis via reactive distillation, a combination of reaction and separation in a single distillation column, shows potential for increased conversion and improved selectivity (Kenig et al., 2001).

Propiedades

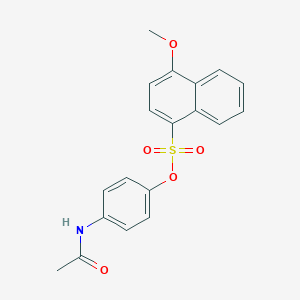

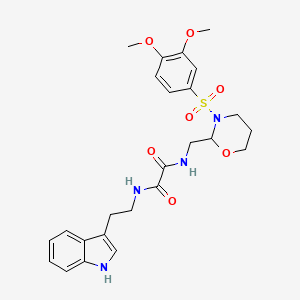

IUPAC Name |

ethyl 2-[1-(carbamoylamino)cyclohexyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-2-16-9(14)8-11(13-10(12)15)6-4-3-5-7-11/h2-8H2,1H3,(H3,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOAIQFMCXMOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2450926.png)

![N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide](/img/structure/B2450931.png)

![(2-((difluoromethyl)thio)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2450935.png)

![ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2450936.png)

![3-(5-bromo-2-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2450942.png)

![N-[3-Oxo-3-(3-phenylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2450943.png)